S-[(Diphenylphosphoryl)methyl] ethanethioate
CAS No.: 324753-14-2
Cat. No.: VC21095800
Molecular Formula: C15H15O2PS
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324753-14-2 |
|---|---|
| Molecular Formula | C15H15O2PS |
| Molecular Weight | 290.3 g/mol |
| IUPAC Name | S-(diphenylphosphorylmethyl) ethanethioate |
| Standard InChI | InChI=1S/C15H15O2PS/c1-13(16)19-12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
| Standard InChI Key | DEOMHIVSUHIOCE-UHFFFAOYSA-N |
| SMILES | CC(=O)SCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | CC(=O)SCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Compound Identification
The compound S-[(Diphenylphosphoryl)methyl] ethanethioate represents an organophosphorus compound containing both sulfur and oxygen functional groups. Based on available data, this compound appears closely related to S-[(diphenylphosphino)methyl] ethanethioate, which is registered in chemical databases with identifiers including CAS number 324753-11-9 . The phosphino variant has been well-characterized, while the phosphoryl derivative (containing P=O rather than PR₃) has less documented information in the available literature.
Structural Analysis
S-[(Diphenylphosphoryl)methyl] ethanethioate features a central phosphoryl group with two phenyl substituents, connected to a thioester functional group. The structural backbone can be represented as follows:
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Central phosphoryl group (P=O) with two phenyl rings
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Methylene (-CH₂-) bridge connecting the phosphoryl group to a sulfur atom
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Acetyl group (-COCH₃) attached to the sulfur atom forming a thioester linkage
In comparison, the related phosphino compound contains a trivalent phosphorus center with two phenyl substituents and lacks the P=O bond . This difference significantly affects the electron distribution, reactivity, and coordination properties of the molecules.
Nomenclature and Synonyms
While the phosphoryl variant has limited synonym information in current databases, the related phosphino compound is known by several names, including:
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Ethanethioic acid, S-[(diphenylphosphino)methyl] ester
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(Diphenylphosphino)methanethiol S-Acetate
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S-(diphenylphosphanylmethyl) ethanethioate
Physical and Chemical Properties
Physical Characteristics
Based on theoretical predictions and comparisons with the phosphino analog, S-[(Diphenylphosphoryl)methyl] ethanethioate likely exists as a crystalline solid at room temperature. The phosphino analog has a molecular weight of 274.3 g/mol , while the phosphoryl derivative would have a slightly higher molecular weight due to the additional oxygen atom.
Chemical Properties and Reactivity
The phosphoryl group (P=O) confers distinct chemical properties compared to the phosphino (PR₃) functionality:
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Increased polarity due to the P=O bond
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Reduced nucleophilicity at the phosphorus center
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Different coordination behavior with transition metals
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Enhanced stability toward oxidation (as the phosphorus is already in an oxidized state)
The thioester linkage (-SCOCH₃) represents another reactive site within the molecule, susceptible to:
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Hydrolysis under both acidic and basic conditions
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Transesterification reactions
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Nucleophilic attack at the carbonyl carbon
Physical and Chemical Data Comparison
Table 1: Comparison of Properties Between Phosphoryl and Phosphino Variants
Synthesis and Preparation Methods
Challenges in Synthesis
Synthetic challenges likely include:
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Controlling selectivity during oxidation steps
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Preventing hydrolysis of the thioester group during reactions
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Purification of the final product from reaction mixtures
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Stability considerations during storage and handling
Applications and Relevance
Comparative Applications with Related Compounds
The acetylthiomethyl-diphenylphosphine borane complex, described in search result , demonstrates relevant applications that might inform potential uses of S-[(Diphenylphosphoryl)methyl] ethanethioate:
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Functions as a traceless Staudinger ligation reagent with a borane protecting group
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The borane group stabilizes the phosphine against oxidation and can be removed under mild conditions
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After reaction with azides, the phosphine participates in elimination reactions yielding native amide bonds
The phosphoryl analog might exhibit different reactivity patterns while potentially maintaining similar application domains.
Structural Relatives and Analogues
Phosphorus-Containing Analogues
Several structurally related compounds appear in the chemical literature:
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S-[(Diphenylphosphino)methyl] ethanethioate: The direct phosphino analog, lacking the P=O bond .
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Acetylthiomethyl-diphenylphosphine borane complex: Contains a borane group coordinated to the phosphorus center, protecting it from oxidation .
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S-(Diphenylmethyl) O-ethyl methylphosphonodithioate: Contains a different phosphorus functionality (phosphonodithioate) with similar structural elements .
Non-Phosphorus Analogues
Simple thioester compounds like S-methyl thioacetate (CH₃SC(O)CH₃) represent structural fragments of the target molecule and provide insight into the reactivity of the thioester portion .
Table 2: Structural Comparison of Related Compounds
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